molecular formula C16H16O4 B1269782 2-Benzyloxy-4,5-dimethoxybenzaldehyde CAS No. 14382-86-6

2-Benzyloxy-4,5-dimethoxybenzaldehyde

Cat. No.: B1269782
CAS No.: 14382-86-6
M. Wt: 272.29 g/mol
InChI Key: KTKIPTMZBXMHST-UHFFFAOYSA-N
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Description

2-Benzyloxy-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C16H16O4. It is a derivative of benzaldehyde and is characterized by the presence of benzyloxy and dimethoxy groups attached to the benzene ring. This compound is commonly used as an organic building block in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde typically involves the reaction of 4,5-dimethoxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzyloxy-4,5-dimethoxybenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4,5-dimethoxybenzaldehyde is primarily related to its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, the benzyloxy and dimethoxy groups can influence the compound’s reactivity and interactions with other molecules, potentially affecting molecular targets and pathways involved in biological systems .

Comparison with Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzaldehyde
  • 2-Phenylmethoxy-4,5-dimethoxybenzaldehyde
  • 4,5-Dimethoxy-2-phenylmethoxybenzaldehyde

Comparison: 2-Benzyloxy-4,5-dimethoxybenzaldehyde is unique due to the presence of both benzyloxy and dimethoxy groups, which can significantly influence its chemical reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and potential for use in various research and industrial applications .

Properties

IUPAC Name

4,5-dimethoxy-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-15-8-13(10-17)14(9-16(15)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKIPTMZBXMHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340335
Record name 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14382-86-6
Record name 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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